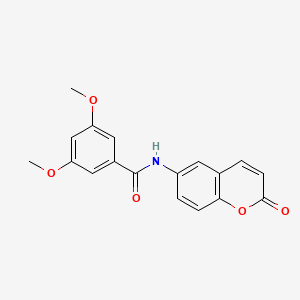
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a coumarin moiety, which is a fused benzene and α-pyrone ring system, known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves the condensation of 3,5-dimethoxybenzoic acid with 6-amino-2H-chromen-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the coumarin moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or amines in the presence of a base.
Major Products
Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.
Reduction: Formation of 3,5-dimethoxybenzyl alcohol derivatives.
Substitution: Formation of 3,5-dihalogenated or 3,5-diamino derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The coumarin moiety can intercalate with DNA or inhibit enzymes like topoisomerases, leading to the disruption of cellular processes. The methoxy groups may enhance the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: A parent compound with a simpler structure but similar biological activities.
7-hydroxycoumarin: Known for its enhanced biological activity due to the presence of a hydroxyl group.
3,5-dimethoxybenzoic acid: Shares the methoxy substitution pattern but lacks the coumarin moiety.
Uniqueness
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is unique due to the combination of the coumarin and benzamide moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions with biological targets compared to its simpler analogs .
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-14-8-12(9-15(10-14)23-2)18(21)19-13-4-5-16-11(7-13)3-6-17(20)24-16/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJUVKBBQGUHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5868027.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)
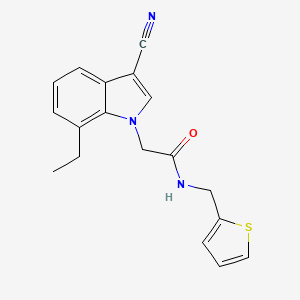
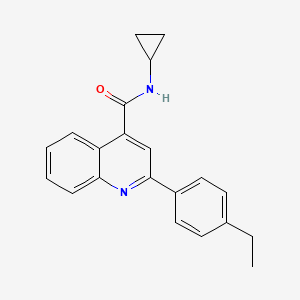
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-nitrophenyl)propanoate](/img/structure/B5868070.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5868086.png)
![4-Fluoro-3-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B5868089.png)
![4-CHLORO-1,3-DIMETHYL-N'~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B5868094.png)

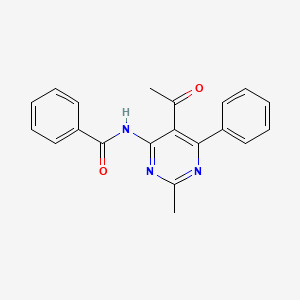
![2-METHOXY-N-(2-{[(2E)-2-(4-METHOXYBENZYLIDENE)HYDRAZINO]CARBONYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)BENZAMIDE](/img/structure/B5868112.png)
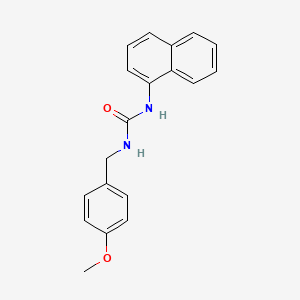
![1-(4-Chlorophenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5868128.png)
